Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-(3-nitrophenyl)-1,3-thiazol-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinolone derivatives.
Scientific Research Applications
Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its quinolone core.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of trifluoromethyl groups enhances its binding affinity to the target enzymes, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate: Lacks the nitrophenyl and thiazole groups, making it less complex.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains an ethyl group instead of the nitrophenyl-thiazole moiety.
Uniqueness
Ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of trifluoromethyl, nitrophenyl, and thiazole groups. This structural complexity contributes to its enhanced chemical reactivity and potential biological activity compared to simpler quinolone derivatives .
Properties
Molecular Formula |
C21H12F3N3O5S |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
ethyl 6,7,8-trifluoro-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H12F3N3O5S/c1-2-32-20(29)13-8-26(18-12(19(13)28)7-14(22)16(23)17(18)24)21-25-15(9-33-21)10-4-3-5-11(6-10)27(30)31/h3-9H,2H2,1H3 |
InChI Key |
OYXWTDZZYCORGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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